((S)-1-carboxyethyl)-D-phenylalanine hydrochloride

Chiral chromatography Enantiomeric purity Pharmaceutical impurity profiling

((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, formally named N-[(1S)-1-carboxyethyl]-D-phenylalanine hydrochloride (1:1), is a chiral amino acid derivative with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol. The compound comprises a D-phenylalanine backbone N-substituted with an (S)-1-carboxyethyl group, forming a secondary amine dicarboxylate structure.

Molecular Formula C12H16ClNO4
Molecular Weight 273.71
CAS No. 103954-24-1
Cat. No. B2815593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
CAS103954-24-1
Molecular FormulaC12H16ClNO4
Molecular Weight273.71
Structural Identifiers
SMILESCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O.Cl
InChIInChI=1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1
InChIKeyBPUVMMXNTHPOJN-LQRGNCEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





((S)-1-carboxyethyl)-D-phenylalanine hydrochloride CAS 103954-24-1: Key Identity and Baseline Characteristics


((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, formally named N-[(1S)-1-carboxyethyl]-D-phenylalanine hydrochloride (1:1), is a chiral amino acid derivative with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol . The compound comprises a D-phenylalanine backbone N-substituted with an (S)-1-carboxyethyl group, forming a secondary amine dicarboxylate structure [1]. This specific stereochemical configuration—(S) at the carboxyethyl carbon and D at the phenylalanine α-carbon—distinguishes it from other regioisomeric and enantiomeric analogs in the carboxyethylphenylalanine family. The compound is supplied primarily as a high-purity analytical reference material, with applications in pharmaceutical impurity profiling, chiral method development, and metabolomics research [2].

Why Generic Substitution of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride Fails in Regulated Applications


In scientific and industrial settings requiring precise molecular identity—such as pharmaceutical impurity profiling, chiral chromatography validation, and clinical metabolomics—generic substitution of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride with a regioisomer or alternative enantiomer is not analytically defensible. The compound's dual stereocenters ((S) at the carboxyethyl carbon and D at the α-carbon) dictate its chromatographic retention behavior, mass spectrometric fragmentation pattern, and biological recognition properties . Substitution with the L-phenylalanine analog (N-(1-carboxyethyl)-L-phenylalanine) or a diastereomer alters these parameters, leading to misidentification of impurities, erroneous quantification, and invalidated analytical methods. Regulatory guidance from the ICH and pharmacopeial standards explicitly require the use of structurally confirmed, batch-certified reference standards that match the exact stereochemistry of the analyte when establishing impurity limits or validating bioanalytical assays .

Quantitative Differentiation Evidence for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride


Stereochemical Identity Defines Retention Time Differentiation in Chiral Chromatography

The compound's dual stereocenters produce a unique chromatographic profile distinct from its diastereomers and enantiomers. The D-phenylalanine moiety confers reversed-phase HPLC retention behavior differing from the L-phenylalanine analog, while the (S)-carboxyethyl configuration distinguishes it from the (R)-diastereomer. In chiral HPLC method development for ACE inhibitor impurities, baseline resolution between this compound and closely related stereoisomers is achievable due to these structural differences .

Chiral chromatography Enantiomeric purity Pharmaceutical impurity profiling

Mass Spectrometric Fragmentation Pattern Enables Specific MRM Transitions for LC-MS/MS Quantitation

The hydrochloride salt form of ((S)-1-carboxyethyl)-D-phenylalanine yields a characteristic ESI positive ionization mass spectrum with a protonated molecular ion [M+H]⁺ at m/z 238.1 (free base) and 274.1 (intact salt), with a distinct fragmentation pattern. This pattern differs from that of the L-phenylalanine analog and other carboxyethylphenylalanine regioisomers, enabling the development of specific multiple reaction monitoring (MRM) transitions for targeted LC-MS/MS quantitation [1].

LC-MS/MS MRM quantitation Metabolomics

Solubility and Formulation Differentiation: Hydrochloride Salt Enhances Aqueous Solubility vs Free Acid Form

((S)-1-carboxyethyl)-D-phenylalanine is supplied as the hydrochloride salt to markedly improve aqueous solubility compared to the free acid or other salt forms. The hydrochloride salt exhibits a predicted aqueous solubility >10 mg/mL at 25°C, facilitating preparation of concentrated stock solutions for analytical and in vitro applications . In contrast, the free acid form (C12H15NO4, MW 237.25) has an XLogP3 of -1.5 and lower water solubility [1].

Formulation development Analytical standard preparation Solubility enhancement

Metabolic Association Data: 1-Carboxyethylphenylalanine as a Human Serum Biomarker of Physical Performance Decline

1-Carboxyethylphenylalanine (measured as the sum of stereoisomers in untargeted metabolomics) has been identified as a serum metabolite significantly associated with declines in physical performance. In the Bogalusa Heart Study, this metabolite showed a strong association with declining gait speed (P=8.8×10⁻⁵), along with other markers including N-acetylaspartate and N-formylmethionine [1]. Additionally, elevated levels were associated with increased risk of allograft failure in transplant recipients (Hazard Ratio 1.04-1.45 per median absolute deviation) [2].

Metabolomics Biomarker discovery Aging research

Defined Application Scenarios for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride Based on Quantitative Evidence


Pharmaceutical Impurity Profiling: Reference Standard for Chiral HPLC and LC-MS/MS Method Validation

Utilized as a structurally confirmed reference standard for the identification and quantification of ((S)-1-carboxyethyl)-D-phenylalanine-related impurities in ACE inhibitor drug substances (e.g., enalapril, lisinopril) and their intermediates. The compound's distinct chiral chromatographic retention behavior and specific LC-MS/MS MRM transitions [1] enable accurate impurity profiling in compliance with ICH Q3A guidelines. The hydrochloride salt form's enhanced aqueous solubility facilitates preparation of calibration and spiking solutions for method validation.

Clinical Metabolomics: Targeted Quantitation of 1-Carboxyethylphenylalanine Isomers in Human Biofluids

Serves as the authentic reference standard for developing and validating LC-MS/MS-based targeted assays to quantify 1-carboxyethylphenylalanine isomers in human serum or plasma. Given the metabolite's established association with physical performance decline (P=8.8×10⁻⁵) [2] and allograft failure risk [3], accurate isomer-specific quantitation requires the use of the correctly configured reference compound to avoid cross-reactivity and ensure biological relevance.

Chiral Chromatography Method Development: System Suitability Test Standard for Enantiomeric Separations

Employed as a system suitability test standard to evaluate and optimize chiral stationary phases (CSPs) and mobile phase conditions for resolving carboxyethylphenylalanine diastereomers and enantiomers . The compound's dual stereocenters make it an ideal probe for assessing CSP performance and ensuring robust baseline separation in analytical methods destined for regulatory submissions.

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